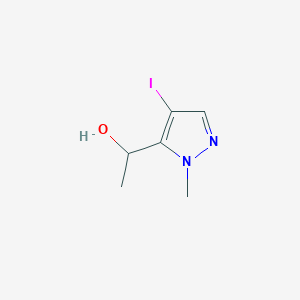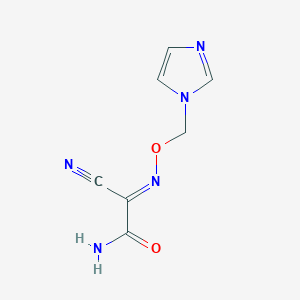
N-((1H-Imidazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-methyl-1H-imidazol-2-yl)methanol , is a fascinating compound with diverse applications. Its chemical formula is C₅H₈N₂O . Let’s explore its synthesis, properties, and uses.
Méthodes De Préparation
Synthetic Routes:: Several methods exist for synthesizing this compound. One approach involves the reaction of 1-methylimidazole with chloroacetonitrile , followed by hydrolysis to yield the desired product . Another method employs imidazole-1-carbaldehyde as a starting material, which reacts with methanol and hydrogen cyanide to form the compound .
Industrial Production:: While laboratory-scale syntheses are common, industrial production typically involves more efficient and scalable processes. These may include continuous flow reactions or optimized batch procedures.
Analyse Des Réactions Chimiques
Reactivity:: N-((1H-Imidazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of N-oxides.
Reduction: Reduction of the nitrile group yields the corresponding amine.
Substitution: Substituents can be introduced at the imidazole ring.
Hydrolysis: The ester functionality can be hydrolyzed to the corresponding carboxylic acid.
Hydrogen peroxide (H₂O₂): for oxidation.
Hydrogen gas (H₂): for reduction.
Alkyl halides: for substitution.
Acid or base: for hydrolysis.
Major Products:: The specific products depend on reaction conditions and substituents. For instance, oxidation yields N-oxides, while reduction produces amines.
Applications De Recherche Scientifique
This compound finds applications across various fields:
Medicine: It exhibits potential anticancer activity .
Chemistry: As a versatile building block, it contributes to the synthesis of more complex molecules.
Industry: It serves as an intermediate in pharmaceutical and agrochemical production.
Mécanisme D'action
The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting pathways relevant to its biological activity.
Comparaison Avec Des Composés Similaires
While N-((1H-Imidazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide is unique in its structure, related compounds include other imidazole derivatives like imidazole-1-carbaldehyde and 1-methylimidazole .
Propriétés
Formule moléculaire |
C7H7N5O2 |
|---|---|
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
(1E)-2-amino-N-(imidazol-1-ylmethoxy)-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C7H7N5O2/c8-3-6(7(9)13)11-14-5-12-2-1-10-4-12/h1-2,4H,5H2,(H2,9,13)/b11-6+ |
Clé InChI |
OEZDLHSVXYQJJS-IZZDOVSWSA-N |
SMILES isomérique |
C1=CN(C=N1)CO/N=C(\C#N)/C(=O)N |
SMILES canonique |
C1=CN(C=N1)CON=C(C#N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


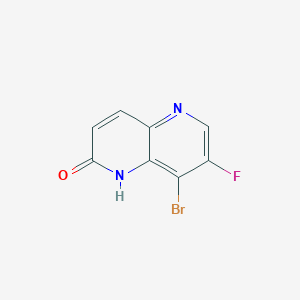
![7-Oxaspiro[3.5]nonan-5-ol](/img/structure/B12951359.png)
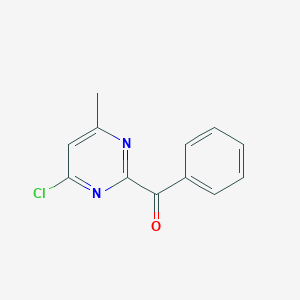
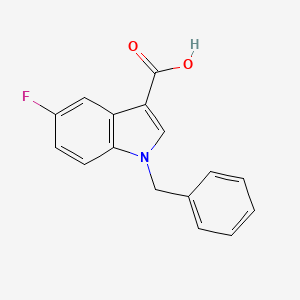
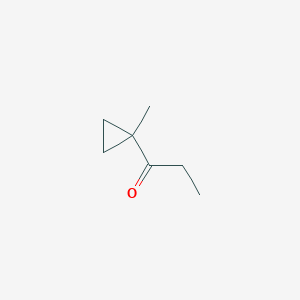
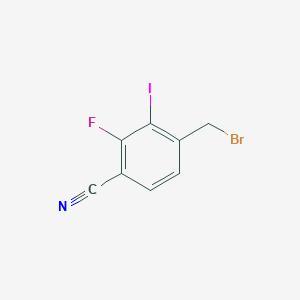
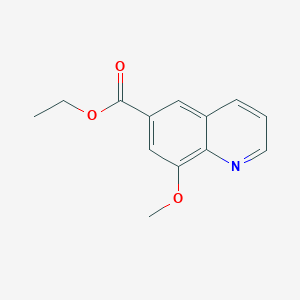
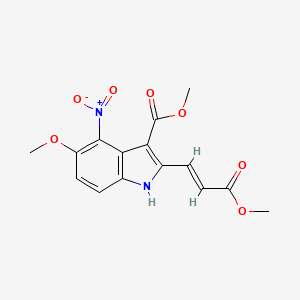
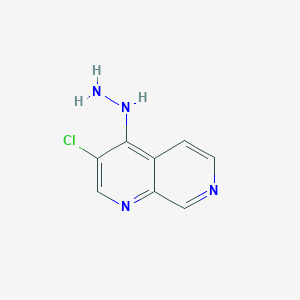
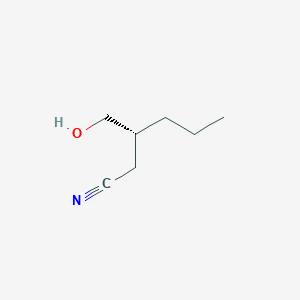
![5-([1,1'-Biphenyl]-4-yl)-2-bromooxazole](/img/structure/B12951425.png)
![3-Iodobicyclo[3.1.1]heptane](/img/structure/B12951426.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-iodo-, methyl ester](/img/structure/B12951431.png)
